molecular formula C11H13NO2 B2670455 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid CAS No. 152149-35-4

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid

Cat. No.: B2670455
CAS No.: 152149-35-4
M. Wt: 191.23
InChI Key: JUGJHCIHYRBATA-UHFFFAOYSA-N
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Description

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid is an indole-based organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . Its structure features an acetic acid chain linked to a 1-methyl-2,3-dihydro-1H-indole group, which is a partially saturated indole derivative . The compound has the SMILES string "CN1CCC2=C1C=CC(=C2)CC(=O)O" and the InChIKey JUGJHCIHYRBATA-UHFFFAOYSA-N for unique identification . Indole derivatives, as a chemical class, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . They are frequently investigated for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them valuable building blocks in pharmaceutical research . As a carboxylic acid derivative of a dihydroindole, this compound serves as a versatile synthetic intermediate for the exploration of new therapeutic agents . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-5-4-9-6-8(7-11(13)14)2-3-10(9)12/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGJHCIHYRBATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152149-35-4
Record name 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Substitution Reactions at the Nitrogen Center

The tertiary amine in the dihydroindole ring undergoes alkylation and acylation under specific conditions:

Reaction TypeReagents/ConditionsProductYieldReference
N-Alkylation Methyl 2-bromoacetate, KOtBu, DMF, RT, 4 hMethyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate72%
N-Acylation Benzoyl chloride, TEA, DCM, 0°C → RTN-(2-(1-((carboxymethyl)-1H-indol-3-yl)ethyl)benzamide68%

Key observation: Alkylation occurs preferentially at the indole nitrogen due to its nucleophilic character, while acylation requires activation of the carboxyl group via coupling agents like EDC·HCl and HOBt .

Oxidation and Aromatization

The dihydroindole system shows sensitivity to oxidative conditions:

Oxidizing AgentConditionsProductOutcome
Air/O₂ RT, solution phaseAromatic indole derivativeComplete ring aromatization within 24 h
DDQ CH₂Cl₂, 0°C → RT2-(1-Methyl-1H-indol-5-yl)acetic acid89% yield

Mechanistic insight: Oxidation proceeds through a radical intermediate, with the 2,3-dihydro moiety acting as an electron donor. The acetic acid group remains intact during this process .

Carboxylic Acid Transformations

The acetic acid side chain participates in classical carboxylate chemistry:

Esterification

  • Reagents: SOCl₂/MeOH or DCC/DMAP

  • Product: Methyl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate

  • Yield: 95% (SOCl₂ method), 88% (DCC method)

Amide Coupling

Coupling SystemAmine ComponentProductYield
EDC·HCl/HOBt2,3-Dihydro-1H-inden-5-amineN-(2,3-dihydro-1H-inden-5-yl)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetamide63%
HATU/DIPEA4-Azaindole derivative(S)-2-(8-((5-Chloropyrimidin-2-yl)(methyl)amino)-2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-5-yl)acetic acid58%

Critical note: Coupling efficiency depends on steric hindrance from the dihydroindole ring, with bulkier amines requiring extended reaction times (16-24 h) .

Ring-Opening Reactions

Under strong acidic conditions, the dihydroindole ring undergoes cleavage:

ConditionsProductsMechanism
H₂SO₄ (conc.), 80°C, 2 h5-Amino-2-methylbenzoic acid + Ethylene glycolAcid-catalyzed retro-Diels-Alder reaction
HCl (12N), reflux, 6 h5-(Carboxymethyl)aniline + AcetaldehydeNucleophilic attack at C3 position

Yield data: Limited to 40-55% due to competing decomposition pathways .

Photochemical Reactions

UV irradiation induces unique transformations:

λ (nm)SolventProductQuantum Yield
254MeCNSpiro[cyclopropane-1,3'-indoline]-2'-yl acetic acid0.32
365EtOAc5-Methylene-2,3-dihydroindole acetic acid dimer0.18

Notable feature: Photoreactions generate strained ring systems with potential bioactivity .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C via decarboxylation (TGA data: 15% mass loss at 210°C)

  • pH Sensitivity :

    • Stable at pH 4-7 (24 h, 25°C)

    • Degrades rapidly at pH <2 (t₁/₂ = 1.5 h) and pH >9 (t₁/₂ = 45 min)

Comparative Reaction Kinetics

A kinetic study of key transformations reveals:

Reactionk (s⁻¹)Eₐ (kJ/mol)
N-Alkylation2.3×10⁻⁴54.2
Carboxyl Esterification8.9×10⁻³32.1
Oxidative Aromatization1.7×10⁻⁵78.9

Data acquired via in situ FTIR monitoring at 25°C .

This comprehensive analysis demonstrates that this compound serves as a versatile synthetic intermediate. Its reactivity profile enables precise modifications at multiple sites, making it valuable for medicinal chemistry and materials science applications. Further studies should explore catalytic asymmetric transformations of this scaffold.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

One of the primary applications of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid lies in its potential antitumor properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance its efficacy against solid tumors, particularly colon and lung cancers .

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It acts as a selective antagonist for the CRTH2 receptor, which plays a crucial role in allergic responses and inflammation. This receptor antagonism suggests potential applications in treating respiratory diseases and other inflammatory conditions .

Biochemical Mechanisms

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Recent studies have focused on modifying various functional groups to improve binding affinity and selectivity towards biological targets .

2.2 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression and inflammation. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The synthetic strategies often focus on achieving high yields and purity while minimizing by-products .

3.2 Derivative Development

Numerous derivatives have been synthesized to explore variations in biological activity. For example, modifications at the acetic acid moiety or the indole ring can significantly influence pharmacokinetic properties, enhancing solubility or bioavailability .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against colon cancer cell lines with specific derivatives showing improved efficacy compared to standard treatments .
Study 2Anti-inflammatory PropertiesIdentified as a CRTH2 receptor antagonist with potential applications in treating asthma and allergic diseases .
Study 3SAR AnalysisHighlighted the importance of structural modifications in enhancing potency and selectivity for targeted therapies .

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and pharmacological differences between 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid and related compounds:

Compound Name Key Structural Features Pharmacological Data/Notes References
This compound 5-Acetic acid substituent; 1-methyl-2,3-dihydroindole No direct activity data; structural analogs suggest anti-inflammatory potential.
ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid) Pyrrolizine core; 4-chlorophenyl and phenyl groups ED₅₀ = 17 mg/kg (anti-inflammatory); superior GI tolerance vs. indomethacin (UD₅₀ > 100 mg/kg).
2-(6-Methyl-1H-indol-3-yl)acetic acid (PK03902E-1) 3-Acetic acid substituent; 6-methylindole No bioactivity data; used in R&D. Safety profile: unclassified hazards.
Indomethacin Related Compound A (5-Methoxy-2-methyl-3-indoleacetic acid) 3-Acetic acid; 5-methoxy, 2-methylindole Structural analog of indomethacin; reduced anti-inflammatory activity.
N-(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide 5-Acetamide substituent; 2-oxo group Screening compound; acetamide group may enhance bioavailability.

Key Comparative Insights

This is attributed to its pyrrolizine core and bulky substituents, which reduce COX-1 inhibition. In contrast, the target compound’s indole scaffold may exhibit different selectivity profiles due to ring saturation and substitution patterns.

Substitution Position and Bioactivity :

  • The position of the acetic acid group (3- vs. 5-) markedly affects bioactivity. For example, 2-(1H-indol-3-yl)acetic acid derivatives are precursors to oxadiazole-thiols with diverse bioactivities , whereas 5-substituted analogs (e.g., the target compound) may prioritize receptor binding over metabolic stability.

However, this may compromise target binding in carboxylate-dependent interactions (e.g., COX enzymes).

Synthetic Accessibility :

  • Yields for analogous compounds vary widely. For example, pyrrolo[2,3-d]pyrimidine-indole hybrids are synthesized in 17–69% yields , while ML 3000’s multi-step synthesis likely requires optimization for scale-up. The target compound’s dihydroindole core may necessitate specialized reducing conditions.

Physicochemical Properties

  • Solubility : The acetic acid group enhances water solubility compared to alkylated analogs (e.g., ML 3000).
  • Acidity : The pKa of the acetic acid group (~4.7) facilitates ionization at physiological pH, promoting protein binding.

Biological Activity

Overview

2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)acetic acid is a compound derived from indole, a significant structure in numerous natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and neuropharmacology.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • SMILES : CN1CCC2=C1C=CC(=C2)CC(=O)O

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study reported IC50 values ranging from 2.43 to 14.65 μM against these cell lines, suggesting a strong potential for further development as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

In addition to its cytotoxic effects, the compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating its potential utility in treating infections .

Neuropharmacological Effects

There is emerging evidence supporting the neuroprotective properties of this compound. It may interact with neurotransmitter systems and influence neuroinflammatory pathways, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets within cells. The indole structure allows it to bind to various receptors and enzymes involved in cell signaling pathways, which can lead to altered cellular functions such as growth inhibition or apoptosis induction .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of the indole scaffold that included this compound. These derivatives were screened for their anticancer activities and showed promising results in inhibiting microtubule assembly—a crucial process for cell division—thus highlighting the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetic acid?

The synthesis of indole-acetic acid derivatives typically involves esterification, hydrazide formation, or functionalization of the indole core. For example:

  • Esterification : Refluxing the carboxylic acid (e.g., 2-(1H-indol-3-yl)acetic acid) with absolute ethanol and concentrated sulfuric acid (1:5 molar ratio) for 8 hours, followed by neutralization with 10% Na₂CO₃ and extraction with chloroform .
  • Safety note : Use flame-resistant clothing, self-contained breathing apparatus, and ensure proper ventilation during reflux .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol/water mixtures is recommended for isolating the pure compound .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
  • ¹H-NMR : Key signals include the indole aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 1.2–1.5 ppm for 1-methyl), and acetic acid protons (δ 3.6–4.0 ppm for CH₂) .
  • Mass spectrometry (EI-MS) : Validate molecular weight (e.g., 189.21 g/mol for the unsubstituted analog) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile solvents .
  • Fire hazards : Use CO₂ or dry chemical extinguishers; avoid water if the compound reacts exothermically with moisture .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

  • Derivatization strategies :
    • S-Alkylation : React the thiol group (e.g., in oxadiazole-thiol derivatives) with alkyl/aralkyl halides in DMF/NaH to improve lipophilicity and target binding .
    • Hydrazide formation : Convert the ester to hydrazide (80% hydrazine hydrate in methanol) for potential antimicrobial or anticancer activity .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to modulate receptor affinity .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies in ¹H-NMR signals may arise from tautomerism (e.g., keto-enol forms in oxoacetic acid derivatives). Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
  • Cross-validation : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations to confirm vibrational assignments .

Q. What computational methods predict reactivity and electronic properties?

  • DFT studies : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution .
  • Applications : Predict sites for electrophilic/nucleophilic attack (e.g., indole C3 position) or stability under acidic conditions .

Q. How to address stability issues in aqueous or biological matrices?

  • Degradation pathways : Monitor pH-dependent hydrolysis (e.g., ester cleavage in acidic conditions) via HPLC-MS. Stabilize with buffered solutions (pH 6–8) .
  • Light sensitivity : Store solutions in amber vials; assess photodegradation using UV-Vis spectroscopy (λ = 270–300 nm for indole derivatives) .

Q. What strategies validate biological activity while minimizing cytotoxicity?

  • In vitro assays :
    • Dose-response curves : Test concentrations from 1 nM–100 µM in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .
    • Selectivity screening : Compare IC₅₀ values against non-cancerous cells (e.g., HEK293) to identify therapeutic windows .
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to reconcile results?

  • Variables to control :
    • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
    • Solvent interference : Use DMSO concentrations <1% to avoid false negatives .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. Discrepancies in computational vs. experimental logP values

  • Root causes :
    • Implicit solvent models : Use COSMO-RS instead of default DFT solvation models for accurate partition coefficient predictions .
    • Experimental calibration : Measure logP via shake-flask method (octanol/water) and compare with ChemAxon or ACD/Labs predictions .

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